1-Cyclopropanecarbonylazetidin-3-ol
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Overview
Description
1-Cyclopropanecarbonylazetidin-3-ol is a versatile small molecule scaffold with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . This compound is characterized by its unique structure, which includes a cyclopropane ring attached to an azetidine ring with a hydroxyl group at the third position. It is used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Cyclopropanecarbonylazetidin-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropanecarbonyl chloride with azetidine-3-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropanecarbonylazetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include bases like triethylamine, oxidizing agents like PCC, and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted azetidines and cyclopropane derivatives.
Scientific Research Applications
1-Cyclopropanecarbonylazetidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes and resulting in antimicrobial effects . The exact molecular targets and pathways involved are still under investigation, but its ability to interact with a wide range of biological molecules makes it a promising candidate for further research.
Comparison with Similar Compounds
1-Cyclopropanecarbonylazetidin-3-ol can be compared with other similar compounds, such as azetidines and cyclopropane derivatives:
Cyclopropane Derivatives: These compounds contain the cyclopropane ring but may not have the azetidine ring, limiting their versatility in chemical reactions and biological applications.
The uniqueness of this compound lies in its combination of both the cyclopropane and azetidine rings, providing a scaffold that is both reactive and stable, making it suitable for a wide range of applications.
Properties
IUPAC Name |
cyclopropyl-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-3-8(4-6)7(10)5-1-2-5/h5-6,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBLEHCIVRZECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339451-70-5 |
Source
|
Record name | 1-cyclopropanecarbonylazetidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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